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molecular formula C9H10N2O4 B168430 Ethyl 2-(5-nitropyridin-2-YL)acetate CAS No. 174890-57-4

Ethyl 2-(5-nitropyridin-2-YL)acetate

Cat. No. B168430
M. Wt: 210.19 g/mol
InChI Key: PPNKDSUNRAYOAA-UHFFFAOYSA-N
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Patent
US09187453B2

Procedure details

To tert-butyl ethyl(5-nitropyridin-2-yl)malonate (10 g) obtained in Step A of Example 153 was added a solution of 4 M hydrogen chloride in ethyl acetate (40 mL), and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, and diethyl ether (150 mL) and saturated aqueous sodium hydrogen carbonate solution were added thereto. To the reaction mixture was added sodium hydrogen carbonate until bubble generation stopped, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (5.6 g).
Name
tert-butyl ethyl(5-nitropyridin-2-yl)malonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][N:15]=1)(C([O-])=O)[C:4]([O:6][C:7](C)(C)[CH3:8])=[O:5])C.Cl>C(OCC)(=O)C>[CH2:7]([O:6][C:4](=[O:5])[CH2:3][C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][N:15]=1)[CH3:8]

Inputs

Step One
Name
tert-butyl ethyl(5-nitropyridin-2-yl)malonate
Quantity
10 g
Type
reactant
Smiles
C(C)C(C(=O)OC(C)(C)C)(C(=O)[O-])C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and diethyl ether (150 mL) and saturated aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
To the reaction mixture was added sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
until bubble generation
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CC1=NC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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